molecular formula C24H24N4O7S B2569120 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 1111994-94-5

2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2569120
CAS RN: 1111994-94-5
M. Wt: 512.54
InChI Key: SJNNREJDBAQUQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including an azepane ring and a benzazepine ring, as well as a sulfonyl group and a fluorophenyl group . These groups are likely to influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the azepane ring might undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl group and the fluorophenyl group could increase its polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Antibacterial Activities

A study explored the synthesis of 2-oxaisocephems, highlighting the antibacterial activities of derivatives against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This research underscores the potential of chemical synthesis in developing new antibacterial agents (Tsubouchi et al., 1994).

Regiochemistry of Radical Cyclizations

Another study examined the regiochemistry involved in radical cyclizations of N-(o-alkenylphenyl)-2,2-dichloroacetamides, leading to the formation of quinolin-2(1H)-one and 2H-1-benzazepin-2-one systems. This research provides insights into the chemical processes that can be leveraged for the synthesis of complex heterocyclic compounds (Sato et al., 1991).

Novel Synthesis of Triazolobenzodiazepine Analogues

A novel synthesis approach for N-alkyl-2-aryl-2-(6-oxo-4H-benzo[f][1,2,3]triazolo[1,5-a][1,4]diazepin-5(6H)-yl)acetamides was described, showcasing an efficient method to synthesize complex molecules with potential pharmacological applications (Asgari et al., 2019).

Crystalline Forms of Glucocorticoid Receptor Agonists

Research on crystalline forms of specific glucocorticoid receptor agonists highlighted the absorption properties and potential therapeutic applications in treating asthma and chronic obstructive pulmonary disease (Norman, 2013).

Spectral and Microbial Studies

Studies on newly synthesized Schiff base derivatives of benzoxazole showed notable antibacterial and antifungal activities, indicating the significance of chemical synthesis in developing new antimicrobial agents (Maru et al., 2015).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of new and complex organic molecules like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S/c1-30-8-4-7-28-23(29)15-10-19-20(34-13-33-19)11-16(15)25-24(28)36-12-21-26-22(27-35-21)14-5-6-17(31-2)18(9-14)32-3/h5-6,9-11H,4,7-8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNNREJDBAQUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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